1-(4-Chlorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-Chlorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocycle . These types of structures are often found in various biological systems and many drugs contain these moieties at their cores .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazolo[1,5-a]pyrimidine core, with the 4-chlorobenzyl and urea groups attached at specific positions. The exact structure would depend on the specific synthetic steps used .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazolo[1,5-a]pyrimidine core could potentially undergo various reactions, especially at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a compound with a similar structure, Ethanone, 1- (2-methylpyrazolo [1,5-a]pyrimidin-6-yl)-, has a predicted density of 1.28±0.1 g/cm3 and a predicted pKa of 0.00±0.30 .Scientific Research Applications
Enzyme Inhibition and Treatment of Diseases
4-Hydroxypyrazolo (3,4-d) pyrimidine (HPP) is identified as a potent inhibitor of the enzyme xanthine oxidase. It has been used in treating leukemia and is noted for its ability to lower the concentration of uric acid in serum and urine, leading to its application in gout treatment (Hall, Holloway, & Scott, 1964).
Synthesis of Bioactive Heterocycles
The compound is utilized as a building block in the synthesis of various heterocycles, including pyrimidinone, oxazinone, and iminopyrimidine. These synthesized products have demonstrated potent antimicrobial properties (El-ziaty, Bassioni, Hassan, & Derbala, 2018).
Role in Cancer Research
7-Aminopyrazolo[1,5-a]pyrimidine urea receptor tyrosine kinase inhibitors are significant in cancer research. They have been found to effectively inhibit a panel of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases, showing potential in targeted cancer therapies (Frey et al., 2008).
Supramolecular Chemistry
The use of ureidopyrimidones in supramolecular chemistry, especially in the formation of strong dimerizations via hydrogen bonding, is significant. This property makes it a valuable component in the development of supramolecular assemblies (Beijer et al., 1998).
Cognitive Impairment Treatment
Compounds synthesized from pyrazolo[3,4-d]pyrimidinones, such as ITI-214, have shown promising results in the treatment of cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases. Their potent inhibitory action on phosphodiesterase 1 (PDE1) is a key factor in their therapeutic potential (Li et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O/c1-10-6-14-17-8-13(9-21(14)20-10)19-15(22)18-7-11-2-4-12(16)5-3-11/h2-6,8-9H,7H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEHJRKSKCWXEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.